molecular formula C24H18ClN3O5 B3930460 N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide

Cat. No.: B3930460
M. Wt: 463.9 g/mol
InChI Key: LIMGKWBEKKPEIJ-UHFFFAOYSA-N
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Description

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, hydroxy, nitrophenyl, and methoxybenzamide groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-8-hydroxyquinoline, which is then reacted with 3-nitrobenzaldehyde under specific conditions to form an intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydroxy and nitro groups can participate in redox reactions, generating reactive oxygen species that further damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]-4-methoxybenzamide
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)-(2-nitrophenyl)methyl]-4-methoxybenzamide
  • N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-ethoxybenzamide

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and bioavailability, making it a more effective compound in various applications .

Properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-33-17-9-7-14(8-10-17)24(30)27-21(15-4-2-5-16(12-15)28(31)32)19-13-20(25)18-6-3-11-26-22(18)23(19)29/h2-13,21,29H,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMGKWBEKKPEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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